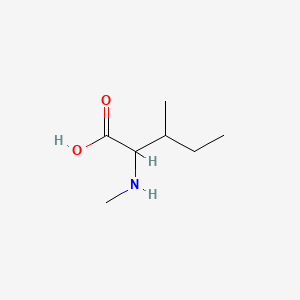![molecular formula C15H18Cl3N3O3S B11941890 Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)
Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid methyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a trichloromethyl group, an isobutyrylamino group, and a thioureido linkage, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid methyl ester typically involves multiple steps:
Formation of the Trichloromethyl Intermediate: The initial step involves the preparation of the trichloromethyl intermediate. This can be achieved by reacting chloroform with a suitable base, such as sodium hydroxide, under controlled conditions.
Introduction of the Isobutyrylamino Group: The next step involves the introduction of the isobutyrylamino group. This can be done by reacting the trichloromethyl intermediate with isobutyryl chloride in the presence of a base, such as pyridine.
Formation of the Thioureido Linkage: The thioureido linkage is formed by reacting the isobutyrylamino intermediate with thiourea under acidic conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioureido linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the trichloromethyl group, converting it to a dichloromethyl or monochloromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.
Substitution: Common nucleophiles include amines, thiols, and alcohols, typically under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloromethyl and monochloromethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid propyl ester: Similar structure but with a propyl ester group instead of a methyl ester group.
Uniqueness
The uniqueness of 2-(3-(2,2,2-Trichloro-1-isobutyrylamino-ethyl)-thioureido)-benzoic acid methyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C15H18Cl3N3O3S |
|---|---|
分子量 |
426.7 g/mol |
IUPAC名 |
methyl 2-[[2,2,2-trichloro-1-(2-methylpropanoylamino)ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C15H18Cl3N3O3S/c1-8(2)11(22)20-13(15(16,17)18)21-14(25)19-10-7-5-4-6-9(10)12(23)24-3/h4-8,13H,1-3H3,(H,20,22)(H2,19,21,25) |
InChIキー |
NQGITEXOGZPSNZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)

![tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11941829.png)

![Tricyclo[7.1.0.04,6]decane](/img/structure/B11941847.png)






![1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
silane](/img/structure/B11941889.png)
